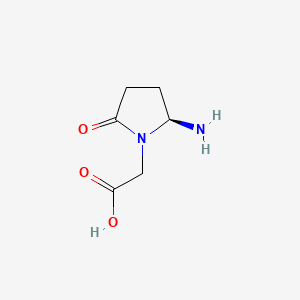
Trazodone 1,4-Di-N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trazodone 1,4-Di-N-Oxide is a compound with the molecular formula C19H22ClN5O3 and a molecular weight of 403.86 . It is a metabolite of Trazodone , which is a medication used in the management and treatment of major depressive disorder .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one . The compound contains a total of 53 bonds, including 31 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 403.86 g/mol . Its exact mass and monoisotopic mass are 387.1462027 g/mol . The compound has a topological polar surface area of 57.2 Ų .Scientific Research Applications
Nitric Oxide Modulation
Trazodone has been studied for its neuroprotective effects in models of chronic fatigue syndrome (CFS) and sleep deprivation-induced anxiety and oxidative damage. These studies highlight the involvement of nitric oxide (NO) signaling in the protective effects of trazodone. In a mouse model of CFS, trazodone demonstrated antioxidant effects, potentially through NO modulation, leading to improved behavioral and biochemical parameters associated with CFS. Similar protective effects were observed against sleep deprivation-induced anxiety-like behavior and oxidative damage in mice, suggesting a role for NO modulation in these benefits (Kumar & Garg, 2008; Kumar & Garg, 2010).
Analytical and Chemical Studies
Research into the analytical and chemical properties of trazodone has led to the development of methods for the identification and characterization of its degradation products. A study utilizing UHPLC coupled with LC-MS and NMR identified major photolytic degradation products of trazodone, including N-oxide derivatives, highlighting the importance of analytical methods in ensuring the safety and efficacy of the drug (Thummar et al., 2018).
Pharmacological Insights
Further investigations have provided insights into the pharmacological actions of trazodone, including its effects on serotonin receptors, its potential for treating major depressive disorder (MDD) with improved tolerability over other antidepressants, and its off-label uses in conditions such as insomnia and anxiety disorders (Fagiolini et al., 2012; Bossini et al., 2012).
Therapeutic Applications and Mechanisms
Research has also explored the therapeutic applications of trazodone in neurodegenerative diseases and sleep disorders, highlighting its potential benefits in improving sleep parameters in Alzheimer's disease patients and its protective effects against experimental models of transient global ischemia. These studies suggest that trazodone's beneficial effects in such conditions may involve complex mechanisms, including modulation of neurotransmitter systems and neuroprotective pathways (Camargos et al., 2014; Gaur & Kumar, 2010).
Mechanism of Action
Target of Action
Trazodone 1,4-Di-N-Oxide, a derivative of Trazodone, is believed to act on various receptors, including certain histamine, serotonin, and adrenergic receptors . The primary targets of Trazodone are serotonin receptors and the serotonin transporter (SERT) . It also interacts with histamine H1 receptors and α1-adrenergic receptors . These targets play crucial roles in mood regulation, sleep, and various other physiological processes .
Mode of Action
At low doses, it has hypnotic actions due to blockade of 5-HT2A receptors, as well as H1 histamine receptors and α1 adrenergic receptors . Higher doses recruit the blockade of the serotonin transporter (SERT) and turn trazodone into an antidepressant .
Biochemical Pathways
This compound affects the serotonin pathway by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . It also interferes with the sterol biosynthesis pathway , causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Pharmacokinetics
For trazodone, a decrease in total apparent clearance (51 versus 108 L/h) was seen in elderly volunteers in the fasted state when compared with younger volunteers . Another study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone .
Result of Action
Trazodone has been shown to have profound neuroprotective effects, restoring global protein synthesis rates in mouse models of neurodegenerative disorders . It is also effective for a range of depression symptoms, including insomnia .
Biochemical Analysis
Biochemical Properties
Trazodone 1,4-Di-N-Oxide interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This can disrupt brain development, particularly during pregnancy . It also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by lipopolysaccharide-tumor necrosis factor-alpha .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . Higher doses can lead to serotonin syndrome, a potentially life-threatening condition .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interferes with sterol biosynthesis, leading to elevated levels of 7-DHC . This can have significant effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that Trazodone undergoes extensive metabolism in the liver and is predominantly excreted via the kidneys .
Subcellular Localization
It is known that Trazodone can prevent the effects of unfolded protein response overactivation observed in neurodegenerative diseases .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trazodone 1,4-Di-N-Oxide involves the oxidation of trazodone using hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "Trazodone", "Hydrogen peroxide", "Catalyst (e.g. Iron(II) sulfate)" ], "Reaction": [ "Trazodone is dissolved in a solvent such as water or ethanol.", "Hydrogen peroxide is added to the solution in a stoichiometrically controlled manner.", "The catalyst is added to the solution to facilitate the oxidation reaction.", "The reaction mixture is heated and stirred for a certain amount of time.", "The product, Trazodone 1,4-Di-N-Oxide, is isolated and purified using standard methods such as filtration, crystallization, and chromatography." ] } | |
CAS RN |
1346603-99-3 |
Molecular Formula |
C19H22ClN5O3 |
Molecular Weight |
403.867 |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
synonyms |
2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 1,4-Dioxide ; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



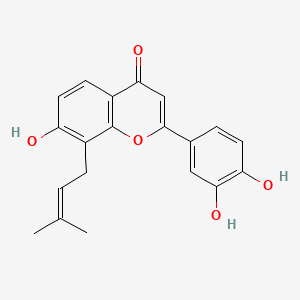
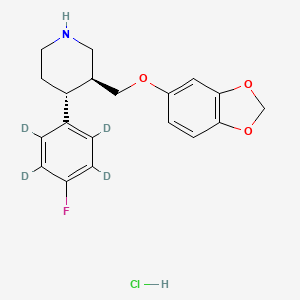
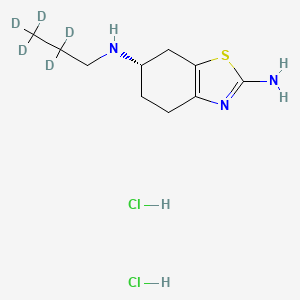
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

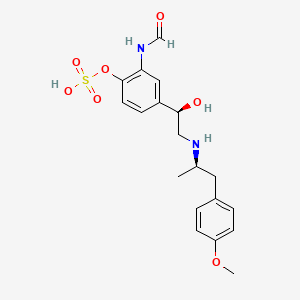
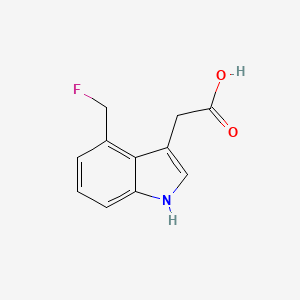
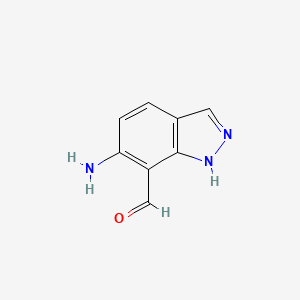
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
